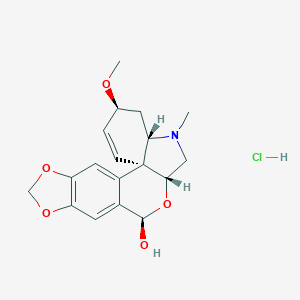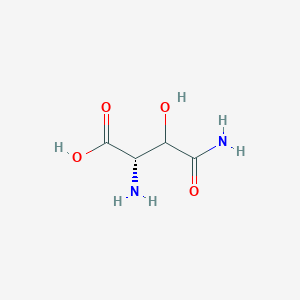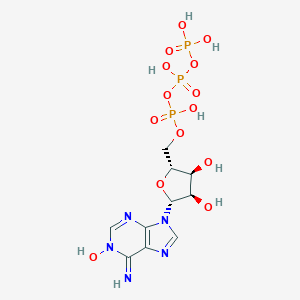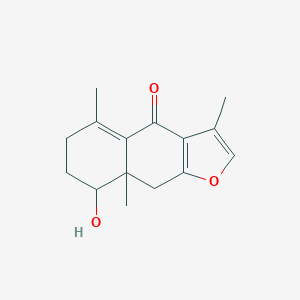
Methyl 4,7,10-hexadecatrienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,7,10-hexadecatrienoate is a naturally occurring compound found in various plant species, including citrus fruits, avocado, and tomato. It belongs to the class of compounds known as fatty acid esters, which have been extensively studied for their various biological activities. Methyl 4,7,10-hexadecatrienoate has been found to possess several interesting properties, making it a subject of interest in scientific research.
Mecanismo De Acción
The exact mechanism of action of methyl 4,7,10-hexadecatrienoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to activate antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Methyl 4,7,10-hexadecatrienoate has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and to increase the levels of antioxidant enzymes, such as glutathione peroxidase and heme oxygenase-1. It has also been shown to improve endothelial function, reduce blood pressure, and decrease the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,7,10-hexadecatrienoate has several advantages for use in lab experiments. It is a naturally occurring compound, making it readily available and easy to obtain. It is also relatively stable and has a long shelf life, making it suitable for long-term storage. However, one limitation of using methyl 4,7,10-hexadecatrienoate in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on methyl 4,7,10-hexadecatrienoate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its potential use as a food additive or nutraceutical, due to its antioxidant and anti-inflammatory properties. Additional research is needed to fully understand the mechanism of action of methyl 4,7,10-hexadecatrienoate and to explore its potential applications in various fields.
Métodos De Síntesis
Methyl 4,7,10-hexadecatrienoate can be synthesized by the esterification of linolenic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
Methyl 4,7,10-hexadecatrienoate has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
17364-31-7 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
methyl (4E,7E,10E)-hexadeca-4,7,10-trienoate |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8,10-11,13-14H,3-6,9,12,15-16H2,1-2H3/b8-7+,11-10+,14-13+ |
Clave InChI |
QXIXLIQMMRFWPB-SPOHZTNBSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/CCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCCC(=O)OC |
Sinónimos |
4,7,10-Hexadecatrienoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)



![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
